molecular formula C10H14N2O B1281450 2-(4-aminophenyl)-N,N-dimethylacetamide CAS No. 81709-36-6

2-(4-aminophenyl)-N,N-dimethylacetamide

Cat. No.: B1281450
CAS No.: 81709-36-6
M. Wt: 178.23 g/mol
InChI Key: HKWHCRLGBUCCTI-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Aryl Amide Chemistry

Aryl amides are a significant class of organic compounds characterized by an amide group directly attached to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry, materials science, and organic synthesis. mdpi.com Aryl amides are found in the core structure of numerous pharmaceuticals, agrochemicals, and polymers. mdpi.comresearchgate.net The amide bond, with its characteristic planarity and ability to participate in hydrogen bonding, imparts specific conformational preferences and intermolecular interactions that are crucial for the biological activity and material properties of these compounds. The synthesis of aryl amides is a fundamental area of organic chemistry, with numerous methods developed for the efficient formation of the amide bond. mdpi.com

Structural Characteristics and Fundamental Chemical Scaffolding

The chemical structure of 2-(4-aminophenyl)-N,N-dimethylacetamide, with the chemical formula C10H14N2O, combines a primary aromatic amine and a tertiary amide. uni.lu The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) at the para position (position 4) relative to a methylene (B1212753) bridge, which in turn is connected to the carbonyl carbon of an N,N-dimethylacetamide group.

Key Structural Features:

Aromatic Ring: The phenyl group provides a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions.

Amino Group: The primary amine is a key functional group that can act as a nucleophile, a base, and a precursor for a wide range of chemical transformations, including diazotization and acylation. researchgate.net

Amide Group: The tertiary amide group is generally stable and resistant to hydrolysis, particularly under basic conditions. googleapis.com The N,N-dimethyl substitution prevents the formation of intermolecular hydrogen bonds at the nitrogen atom of the amide.

Methylene Bridge: The -CH2- group provides flexibility between the aromatic ring and the amide functionality.

Physicochemical Properties

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name This compound
CAS Number 81709-36-6
Predicted XLogP3-AA 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 49.3 Ų

This data is sourced from the PubChem database. uni.lu

Significance of the Aminophenyl and N,N-Dimethylacetamide Moieties in Synthetic Design

The two primary components of this compound each contribute significantly to its chemical reactivity and potential applications in synthetic design.

The Aminophenyl Moiety:

The aminophenyl group, particularly the para-substituted aniline (B41778) derivative, is a crucial building block in the synthesis of a vast array of organic molecules. researchgate.net The amino group can be readily functionalized, making it a versatile handle for constructing more complex structures. In medicinal chemistry, the aminophenyl moiety is a common feature in drugs due to its ability to form key interactions with biological targets. nih.gov For instance, para-aminophenol derivatives are precursors to widely used analgesic and antipyretic drugs. nih.gov The presence of the amino group also influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution.

The N,N-Dimethylacetamide Moiety:

N,N-dimethylacetamide (DMAc) is a high-boiling, polar aprotic solvent that is widely used in organic synthesis and the polymer industry. atamanchemicals.com As a functional group within a molecule, the N,N-dimethylacetamide moiety offers several advantages. Its polarity can enhance the solubility of the molecule in various solvents. The tertiary amide is relatively unreactive, providing a stable backbone. googleapis.com However, the acetyl group can participate in reactions, for example, as a source of a CMe fragment in certain metal-catalyzed processes. mdpi.com Furthermore, N,N-dimethyl-2-arylacetamides can undergo reactions such as methylation at the benzylic position. nih.gov

Overview of Research Trajectories and Multidisciplinary Relevance

While specific research focused exclusively on this compound is limited in publicly available literature, its structural motifs suggest several potential research trajectories and applications across different scientific disciplines.

Pharmaceutical and Medicinal Chemistry: Given the prevalence of the aminophenyl structure in bioactive compounds, derivatives of this compound could be explored as intermediates in the synthesis of new therapeutic agents. medchemexpress.com The primary amine provides a point for further chemical modification to generate libraries of compounds for drug discovery screening. For example, similar phenylacetamide derivatives have been investigated for their potential as anticancer agents. nih.gov

Polymer and Materials Science: Aromatic diamines are key monomers in the production of high-performance polymers such as polyimides and aramids. While this compound is a mono-amine, its structure could be incorporated into polymer backbones as a side chain to modify polymer properties, such as solubility, thermal stability, and dye affinity. The N,N-dimethylacetamide group, being a good solvent for many polymers, might enhance the processability of materials containing this moiety. atamanchemicals.com

Organic Synthesis: This compound can serve as a versatile intermediate in organic synthesis. The amino group can be transformed into a wide variety of other functional groups, allowing for the synthesis of complex target molecules. researchgate.net The entire molecule can be used as a building block in the construction of larger, more intricate chemical architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHCRLGBUCCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510291
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81709-36-6
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N,N-dimethylacetamide
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Synthetic Methodologies and Strategic Approaches for 2 4 Aminophenyl N,n Dimethylacetamide

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound, 2-(4-aminophenyl)-N,N-dimethylacetamide, is fundamentally dependent on the efficient preparation of its constituent precursors. These include a phenylacetic acid core bearing a latent or protected amino group and a source for the N,N-dimethylamine moiety.

Synthesis of 4-Aminophenylacetic Acid Derivatives

4-Aminophenylacetic acid (4-APAA) is a critical building block for the synthesis of the target molecule. A common and effective strategy for its preparation involves the reduction of its nitro precursor, 4-nitrophenylacetic acid. chemicalbook.comorgsyn.org This nitro derivative can be synthesized from simpler starting materials like benzyl (B1604629) cyanide through nitration to yield 4-nitrophenylacetonitrile, which is subsequently hydrolyzed to 4-nitrophenylacetic acid. google.com

Several reduction methods have been documented for the conversion of 4-nitrophenylacetic acid to 4-APAA. These methods vary in reagents, conditions, and yields.

Table 1: Selected Synthetic Methods for 4-Aminophenylacetic Acid

Starting MaterialReagents and ConditionsKey FeaturesYield
4-Nitrophenylacetic AcidIron powder, water, acetic acid; heat to 90-95°C, reflux for 2 hours. chemicalbook.comCost-effective metal-acid reduction. chemicalbook.com95% chemicalbook.com
4-Nitrophenylacetic AcidSkeletal nickel, ethanol (B145695), hydrogen gas under pressure (0.7–1.2 MPa) at 90–100°C. google.comCatalytic hydrogenation suitable for industrial scale. google.comNot specified
4-Nitrophenylacetic AcidFerrous sulfate (B86663) and ammonia. orgsyn.orgAlternative reduction method avoiding strong acids. orgsyn.orgGood yield orgsyn.org
4-Nitrophenylacetic AcidHydrazine hydrate, ferric chloride, water; heat to 90°C. chemicalbook.comUses a chemical reductant instead of catalytic hydrogenation. chemicalbook.comNot specified

In some synthetic strategies, the amino group of 4-APAA may be protected, for instance by reacting it with phthalic anhydride (B1165640), to prevent interference with subsequent reactions. researchgate.netsrce.hr

Generation of N,N-Dimethylamine Precursors

The N,N-dimethylacetamide portion of the target molecule is introduced via a reaction with a dimethylamine (B145610) source. While dimethylamine itself is a common reagent, other compounds can also serve as precursors or sources for the dimethylamino group. N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can act as reagents, delivering the N,N-dimethylamine moiety under specific conditions, often at high temperatures. researchgate.netorganic-chemistry.org For instance, DMAc can be used as both the solvent and the dimethylamine source in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The commercial production of DMAc itself is typically achieved through the reaction of dimethylamine with acetic anhydride or acetic acid. wikipedia.orgatamanchemicals.com

Amide Bond Formation Strategies for the N,N-Dimethylacetamide Moiety

The central transformation in the synthesis is the creation of the amide bond between the carboxylic acid group of the phenylacetic acid derivative and the dimethylamine precursor. This can be accomplished through direct condensation or, more commonly, by activating the carboxylic acid.

Direct Condensation Approaches

Direct condensation involves reacting a carboxylic acid with an amine to form an amide and water. This reaction is typically thermodynamically unfavorable and requires high temperatures or the use of catalysts to proceed efficiently. Catalytic systems employing Lewis acids, such as those based on titanium (e.g., TiCl₄), or boron-based reagents like boronic acids, can facilitate the direct amidation of carboxylic acids with amines under milder conditions than uncatalyzed thermal methods. nih.govmdpi.com

Utilization of Activated Carboxylic Acid Derivatives

A more prevalent and generally more efficient strategy involves the conversion of the carboxylic acid into a more reactive intermediate, known as an activated carboxylic acid derivative. This activated species then readily reacts with the amine to form the desired amide.

A common method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this purpose. srce.hr The resulting acyl chloride is highly electrophilic and reacts rapidly with dimethylamine to form the N,N-dimethylacetamide moiety.

Alternatively, a wide array of coupling agents can be used to activate the carboxylic acid in situ. These reagents react with the carboxylic acid to form a reactive intermediate that is then attacked by the amine. This approach is standard in peptide synthesis and is broadly applicable to amide formation. One such method involves using 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acylimidazolide intermediate. researchgate.netresearchgate.net

Table 2: Comparison of Amide Bond Formation Strategies

StrategyReagentsMechanismAdvantagesDisadvantages
Direct CondensationCarboxylic acid, amine, catalyst (e.g., TiCl₄, boronic acid). nih.govCatalyst-mediated dehydration. nih.govAtom-economical, fewer steps.Often requires specific catalysts and elevated temperatures. nih.gov
Acyl Chloride FormationCarboxylic acid, thionyl chloride (SOCl₂), then amine. srce.hrFormation of a highly reactive acyl chloride intermediate. srce.hrHigh reactivity, often leads to high yields.Generates corrosive HCl byproduct; requires handling of moisture-sensitive reagents. srce.hr
In Situ ActivationCarboxylic acid, amine, coupling agent (e.g., CDI). researchgate.netFormation of a reactive acylimidazolide or other activated ester intermediate. researchgate.netMilder conditions, high yields, broad applicability.Cost of coupling agents, requires removal of byproducts.

Reduction Protocols for the Aminophenyl Functionality

A common synthetic strategy involves carrying the nitro group through the amide formation step and then reducing it to the desired amino group in the final stage. This approach prevents potential side reactions involving the free amino group during the activation and amidation steps. The starting material for this sequence would be 2-(4-nitrophenyl)-N,N-dimethylacetamide.

The reduction of the aromatic nitro group to an amine can be achieved using various established methods. The choice of method depends on factors such as substrate tolerance, scale, and cost.

Table 3: Common Protocols for Aromatic Nitro Group Reduction

MethodReagents and ConditionsKey Characteristics
Catalytic HydrogenationH₂, catalyst (e.g., Pd/C, PtO₂, Raney Ni), solvent (e.g., ethanol, ethyl acetate). google.comClean reaction with water as the only byproduct; highly efficient. Can be sensitive to catalyst poisons.
Metal/Acid ReductionMetal (e.g., Fe, Sn, Zn), acid (e.g., HCl, acetic acid). chemicalbook.comorgsyn.orgClassical, robust, and inexpensive method suitable for large-scale synthesis. chemicalbook.com Requires stoichiometric amounts of metal and acid, leading to significant waste streams.
Transfer HydrogenationHydrogen donor (e.g., hydrazine, ammonium (B1175870) formate), catalyst (e.g., Pd/C, FeCl₃). chemicalbook.comAvoids the use of high-pressure hydrogen gas, offering enhanced safety. chemicalbook.com

The application of these reduction protocols to 2-(4-nitrophenyl)-N,N-dimethylacetamide would yield the final target compound, this compound.

Catalytic Hydrogenation of Nitro-Precursors to Aminophenyl Groups

The most common route to introduce the aminophenyl group in this compound is through the reduction of its nitro precursor, 2-(4-nitrophenyl)-N,N-dimethylacetamide. Catalytic hydrogenation stands out as a clean, efficient, and industrially scalable method for this transformation. sci-hub.stresearchgate.net This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst.

The selection of the catalyst is paramount for achieving high yield and selectivity. Precious metal catalysts, particularly palladium (Pd) and platinum (Pt), are widely employed due to their high activity. sci-hub.strsc.org These metals are typically supported on high-surface-area materials like activated carbon (C) or silica (B1680970) (SiO₂) to enhance their efficacy and stability. rsc.orgrsc.org For instance, 5% Pd/C is a common catalyst for the hydrogenation of aromatic nitro compounds. researchgate.net The reaction is generally carried out in a suitable solvent under a controlled atmosphere of hydrogen.

Key parameters influencing the reaction's success include hydrogen pressure, temperature, catalyst loading, and substrate concentration. researchgate.net For example, a study on the hydrogenation of a similar functionalized nitroarene, N-4-nitrophenyl nicotinamide, demonstrated that a palladium catalyst could achieve highly chemoselective reduction of the nitro group to a primary amine without affecting other reducible groups like the pyridine (B92270) ring. rsc.org The optimization of these parameters is crucial to ensure complete conversion of the starting material to the desired amine while minimizing side reactions.

Table 1: Catalysts and Conditions for Aromatic Nitro Group Hydrogenation

CatalystSupportTypical SolventsTemperature (°C)Pressure (kPa)Key Features
Palladium (Pd)Carbon (C)Ethanol, Methanol (B129727), Ethyl Acetate25-80100-2000High activity and selectivity; widely used. researchgate.net
Platinum (Pt)Carbon (C), Silica (SiO₂)Acetic Acid, Alcohols25-100Atmospheric to highVery active, may sometimes lead to ring hydrogenation. sci-hub.st
Rhodium (Rh)Dendrimer matricesVariousMildMildEfficient for simple nitroarenes; dendrimer support prevents aggregation. sci-hub.st
Nickel (Ni)Raney NiEthanol, Methanol50-150HighCost-effective alternative, often requires higher temperatures and pressures.

Chemoselective Reduction Techniques for Aromatic Nitro Compounds

A significant challenge in the synthesis of this compound is the selective reduction of the nitro group without affecting the N,N-dimethylacetamide moiety. While catalytic hydrogenation is often selective, alternative methods offer different selectivity profiles and may be preferable when other sensitive functional groups are present. longdom.orgresearchgate.net These chemoselective techniques are designed to tolerate a wide range of functionalities, such as esters, nitriles, and amides. organic-chemistry.orgrsc.org

One major class of methods involves transfer hydrogenation, where a hydrogen donor molecule is used in place of hydrogen gas. longdom.org Common hydrogen sources include formic acid, hydrazine, and alcohols, often used with metal catalysts. longdom.org Another approach utilizes stoichiometric reducing metals in neutral or acidic media. For instance, iron powder in the presence of an acid like acetic acid or in activated water has been shown to be a mild and effective system for reducing nitroarenes. longdom.orgresearchgate.net Similarly, metals like zinc and tin have a long history of use for this purpose. researchgate.netlongdom.org

More modern, metal-free reduction methods have also been developed. Reagents such as tetrahydroxydiboron (B82485) have been shown to reduce aromatic nitro compounds with high chemoselectivity in water under mild conditions. organic-chemistry.org This highlights a trend towards developing more environmentally benign and highly selective reduction protocols.

Table 2: Comparison of Chemoselective Reduction Methods for Nitroarenes

Reagent/SystemHydrogen SourceKey AdvantagesPotential Limitations
Fe / Acid (e.g., CH₃COOH)Metal/Proton SourceCost-effective, mild conditions, good functional group tolerance. researchgate.netRequires stoichiometric metal and acid, generating waste.
Catalytic Transfer HydrogenationFormic acid, Alcohols, etc.Avoids use of high-pressure H₂ gas, often highly selective. longdom.orgCatalyst may still be a precious metal.
Ni(acac)₂ / PMHSHydrosilaneMild conditions, tolerates sensitive groups like aldehydes and esters. rsc.orgRequires stoichiometric hydrosilane.
TetrahydroxydiboronReagentMetal-free, mild conditions, uses water as a solvent. organic-chemistry.orgReagent cost may be higher than traditional metals.
Samarium(0) / Bipyridinium saltElectron TransferGood yields, selective over many protecting groups. organic-chemistry.orgRequires stoichiometric samarium.

Convergent and Linear Synthesis Pathways

A linear synthesis assembles the molecule in a step-by-step, sequential fashion. fiveable.me For this compound, a typical linear route would be:

Start with a readily available material like 4-nitrophenylacetic acid.

Activate the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride.

React the acyl chloride with dimethylamine to form the amide bond, yielding 2-(4-nitrophenyl)-N,N-dimethylacetamide.

Perform the reduction of the nitro group to an amine in the final step to obtain the target molecule.

Emerging Methodologies in Amide Synthesis Relevant to the Compound

The formation of the amide bond is a cornerstone of organic synthesis. nih.govresearchgate.net While the traditional method involving the reaction of an acyl chloride with an amine is robust, it requires the pre-formation of a highly reactive acyl chloride and produces stoichiometric amounts of acidic byproduct. Modern research has focused on developing catalytic methods that form the amide bond directly from carboxylic acids and amines under milder conditions, improving atom economy and reducing waste. researchgate.netnumberanalytics.com

These emerging techniques could be applied to the synthesis of the precursor, 2-(4-nitrophenyl)-N,N-dimethylacetamide, by directly coupling 4-nitrophenylacetic acid with dimethylamine.

Transition Metal Catalysis : Catalysts based on metals like palladium or copper can facilitate the direct coupling of carboxylic acids and amines, often under relatively mild conditions. numberanalytics.com

Organocatalysis : Small organic molecules can also catalyze amide bond formation, offering a metal-free alternative. numberanalytics.com For instance, derivatives of 4-dimethylaminopyridine (B28879) (DMAP) can be used to promote the acylation of amines. numberanalytics.comresearchgate.net

Biocatalysis : Enzymes such as lipases and amidases offer a highly selective and environmentally friendly route to amide synthesis. numberanalytics.com These biocatalysts operate under mild conditions and can be particularly advantageous for complex substrates.

Novel Coupling Reagents : New generations of coupling reagents, such as uronium salt agents (HATU, HBTU), have been developed to facilitate amide bond formation with high efficiency and minimal side reactions, even in complex settings like peptide synthesis. researchgate.net

Solvent System Selection in Synthetic Procedures

The choice of solvent is a critical parameter in both the amide formation and nitro reduction steps, as it can influence reaction rates, yields, and selectivity. N,N-dimethylacetamide (DMAc), the target compound's parent amide, is itself a powerful dipolar aprotic solvent widely used in the chemical industry. taylorandfrancis.comacs.org

For the amide bond formation step , aprotic solvents are generally preferred. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common choices as they effectively dissolve the reactants without interfering with the reaction.

For the catalytic hydrogenation of the nitro group , the solvent must dissolve the substrate and not poison the catalyst. Alcohols like ethanol and methanol are frequently used because they are polar enough to dissolve the nitro-compound and are compatible with common hydrogenation catalysts like Pd/C. researchgate.net In some cases, more powerful solvents like DMAc or DMF are used, particularly if the substrate has poor solubility in alcohols. rsc.orgresearchgate.net The solvent can also influence the catalyst's activity and the mass transfer of hydrogen gas to the catalyst surface. rsc.org The interactions between the solvent and the amide group of the substrate can also play a role; studies have shown that strong donor solvents can interact with amide N-H protons through hydrogen bonding. uchile.cl

Chemical Reactivity and Reaction Mechanisms of 2 4 Aminophenyl N,n Dimethylacetamide

Reactivity Governed by the Amino Group

The primary amino group attached to the phenyl ring is analogous to that in aniline (B41778), making it a potent nucleophile and a strong activating group for the aromatic system. Its reactivity is central to many derivatization and functionalization reactions of the molecule.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group confers significant nucleophilic character. This allows the molecule to readily participate in reactions with a variety of electrophiles, leading to the formation of N-substituted derivatives. Common derivatization reactions include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding N-acyl derivatives (amides).

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, though over-alkylation can be a challenge.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, also known as Schiff bases.

These reactions are fundamental in modifying the properties of the parent molecule, often serving as a step in the synthesis of more complex structures. The nucleophilic attack by the amino nitrogen on the electrophilic center is the key mechanistic step in these transformations.

Susceptibility to Electrophilic Substitution on the Aromatic Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr) reactions. It strongly donates electron density into the phenyl ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. This activation directs incoming electrophiles predominantly to the ortho and para positions relative to the amino group.

In the case of 2-(4-aminophenyl)-N,N-dimethylacetamide, the para position is already occupied by the acetamide (B32628) side chain. Therefore, electrophilic substitution will occur at the two equivalent ortho positions (positions 3 and 5 of the benzene (B151609) ring). Examples of such reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

The reaction mechanism involves the initial attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.

Oxidation Pathways Leading to Functionalized Derivatives

The primary aromatic amino group is susceptible to oxidation by various oxidizing agents. The nature of the final product depends heavily on the specific oxidant used and the reaction conditions. Possible oxidation pathways can lead to a range of functionalized derivatives, including:

Nitroso Compounds: Mild oxidation can convert the amino group to a nitroso group (-N=O).

Nitro Compounds: Stronger oxidation can further oxidize the amino group to a nitro group (-NO₂).

Polymerization: In some cases, oxidation can lead to the formation of polymeric materials, similar to the oxidation of aniline to polyaniline, where colored, complex structures are formed.

These oxidative transformations provide routes to derivatives with significantly altered electronic and chemical properties compared to the parent amine.

Chemical Transformations Involving the N,N-Dimethylacetamide Moiety

The N,N-dimethylacetamide portion of the molecule is a tertiary amide. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, particularly under catalyzed conditions.

Hydrolytic Cleavage Mechanisms (Acid- and Base-Catalyzed)

The amide bond in the N,N-dimethylacetamide moiety can be cleaved through hydrolysis to yield 2-(4-aminophenyl)acetic acid and dimethylamine (B145610). This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. wikipedia.org Generally, amides are resistant to hydrolysis, requiring conditions such as the presence of a strong acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. pearson.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com A proton transfer from the oxygen to the nitrogen atom makes the dimethylamine a better leaving group. Finally, the C-N bond cleaves, releasing protonated dimethylamine and acetic acid. pearson.com

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. pearson.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the dimethylamide anion, which is a poor leaving group. This step is typically the rate-determining step. The dimethylamide anion subsequently abstracts a proton from the newly formed carboxylic acid to yield dimethylamine and a carboxylate salt. pearson.com

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis Mechanisms

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Acid (H⁺) Base (OH⁻)
Initial Step Protonation of the carbonyl oxygen pearson.com Nucleophilic attack by OH⁻ on the carbonyl carbon pearson.com
Nucleophile Water (a weak nucleophile) pearson.com Hydroxide ion (a strong nucleophile) pearson.com
Intermediate Tetrahedral intermediate pearson.com Tetrahedral intermediate pearson.com
Leaving Group Protonated dimethylamine (a good leaving group) pearson.com Dimethylamide anion (a poor leaving group)
Final Products 2-(4-aminophenyl)acetic acid and dimethylammonium ion 2-(4-aminophenyl)acetate and dimethylamine

Transamidation Reactions

Transamidation is a process where the N,N-dimethylamino group of the amide is displaced by another amine, resulting in the formation of a new amide. This reaction is an equilibrium process and often requires a catalyst to proceed efficiently. mdpi.com The reaction can be driven to completion by using a large excess of the reacting amine or by removing one of the products (e.g., the volatile dimethylamine).

The mechanism generally involves the activation of the amide carbonyl group, making it more susceptible to nucleophilic attack. Catalysts can include:

Acid Catalysts: Protonic acids (e.g., H₂SO₄-SiO₂) can activate the amide in a manner similar to acid-catalyzed hydrolysis. mdpi.com

Metal Catalysts: Lewis acidic metal complexes, such as those of titanium or aluminum, can coordinate to the carbonyl oxygen, increasing its electrophilicity. mdpi.com

Other Reagents: Systems like hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) have also been shown to promote transamidation reactions. researchgate.net

The key steps involve the nucleophilic addition of the new amine to the activated carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of dimethylamine to yield the new, more stable amide product. mdpi.com

Table 2: Catalytic Systems for Transamidation Reactions

Catalyst Type Example(s) General Role
Metal-Free (Acid) H₂SO₄-SiO₂, L-proline Protonates the carbonyl oxygen to activate the amide mdpi.com
Metal Complexes Ti(NMe₂)₄, Al(NMe₂)₆ Act as Lewis acids to coordinate with and activate the carbonyl group mdpi.com
Reagent-Promoted NH₂OH·HCl, Iodine Facilitates the amide exchange under thermal or microwave conditions researchgate.net

Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical reactivity and reaction mechanisms of this compound, as outlined in the requested sections, is not available in the public domain.

Scientific literature extensively covers the broader topics of α-carbon functionalization, C(sp³)-H activation reactions, and the coordination chemistry of related compounds like N,N-dimethylacetamide. Methodologies such as palladium-catalyzed and rhodium-catalyzed C-H functionalization are well-documented for various substrates. However, detailed studies, including specific reaction conditions, yields, and mechanistic investigations, directly involving this compound as the substrate or ligand could not be located.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables for the specified sections is not possible at this time due to the absence of published research on this particular compound.

Design and Synthesis of Derivatives and Analogs of 2 4 Aminophenyl N,n Dimethylacetamide

N-Substitution of the Aminophenyl Moiety

The primary amino group on the phenyl ring of 2-(4-aminophenyl)-N,N-dimethylacetamide is a key site for derivatization. N-substitution allows for the introduction of various functional groups, significantly altering the molecule's properties. Common strategies include acylation, and the formation of urea (B33335) or thiourea (B124793) linkages.

A general approach to N-acylation involves the reaction of the parent amine with acyl chlorides or anhydrides. To synthesize N-substituted derivatives, a common precursor is often the corresponding nitro-aniline compound, which is acylated first, followed by the reduction of the nitro group to an amine. For instance, p-nitroaniline can be reacted with various acyl chlorides to form amide intermediates. These nitro derivatives are then reduced to their corresponding amines, typically through catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net

Another significant modification is the formation of ureas. This can be achieved by reacting the aminophenyl compound with different isocyanates. For example, reacting p-nitroaniline with an appropriate isocyanate in a solvent like dichloromethane (B109758) (DCM) yields a nitro-phenylurea intermediate. Subsequent reduction of the nitro group, again often with H₂ over Pd/C, provides the final 4-aminophenyl substituted phenylureas. researchgate.net

Similarly, thiourea derivatives can be synthesized. One method begins with the protection of one amino group of p-phenylenediamine, for example, using a tert-butyloxycarbonyl (BOC) group. The remaining free amine is then acylated. After deprotection, the newly freed aminophenyl acetamide (B32628) can be converted into an isothiocyanate. This is achieved by reacting it with carbon disulfide (CS₂) and triethylamine, followed by treatment with di-tert-butyl dicarbonate (B1257347) (BOC₂O). nih.gov The resulting isothiocyanate is a versatile intermediate that can be reacted with various amines to form a diverse library of N-substituted thiourea derivatives. nih.gov

Table 1: Examples of N-Substitution Reactions
Reaction TypeReagents & ConditionsProduct TypeReference
N-Acylation1. Acyl chloride, DCM, rt, 24 hrs (on p-nitroaniline) 2. H₂, Pd/C, EtOH, 30 minN-(4-aminophenyl)-substituted amides researchgate.net
Urea Formation1. Isocyanate, DCM, rt, 24 hrs (on p-nitroaniline) 2. H₂, Pd/C, MeOH, 30 min1-(4-Aminophenyl)-3-substituted phenylureas researchgate.net
Thiourea Formation1. CS₂, Et₃N; then BOC₂O, DMAP 2. Reaction with aminesN-Aryl thioureas nih.gov

Functionalization of the Aromatic Ring

Introducing substituents directly onto the aromatic ring is another key strategy for creating analogs of this compound. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing amino (or a protected precursor) and acetamide groups must be considered.

Synthesis of derivatives with substituents on the phenyl ring often starts from an already substituted benzene (B151609) ring. For example, the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives begins with 4-fluorophenylacetic acid. nih.gov Similarly, creating a methoxy-substituted analog can be achieved starting from a precursor like 2-(4-methoxyphenyl)-N,N-dimethylacetamide. nih.gov

More complex functionalities can also be introduced. In one reported synthesis, 2-(4-hydroxyphenyl)acetic acid is used as a starting material. The hydroxyl group provides a handle for further functionalization, such as etherification. For instance, it can be reacted with 1-(2-chloroethyl)morpholine hydrochloride to produce 2-(4-(2-morpholinoethoxy)phenyl) derivatives. researchgate.net This highlights a multi-step approach where the aromatic ring is functionalized via an existing substituent.

Table 2: Examples of Aromatic Ring Functionalization
SubstituentStarting Material / MethodExample Product ClassReference
FluoroStarting from 4-fluorophenylacetic acid2-(4-Fluorophenyl)-N-phenylacetamides nih.gov
MethoxyStarting from 4-methoxyphenyl (B3050149) precursor2-(4-methoxyphenyl)-N,N-dimethylacetamide nih.gov
MorpholinoethoxyEtherification of a 4-hydroxyphenyl precursor2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides researchgate.net

Modifications of the Aliphatic Spacer

While direct modification of the spacer in the parent compound is challenging, analogs with different spacers are typically built through targeted synthesis using appropriate starting materials. For instance, to lengthen the spacer to create a propanamide derivative, one would start with a 3-(4-aminophenyl)propanoic acid derivative.

An example of a reaction that results in a more complex modification of the spacer is the base-mediated addition of N,N-dimethylacetamide (DMAc) to 1,1-diarylethylenes. This reaction yields N,N-dimethyl-4,4-diarylbutanamides, where the aliphatic chain is extended and bears two aryl substituents. nih.gov This demonstrates how the core aliphatic unit can be significantly altered to create structurally diverse analogs.

Variation of the N,N-Dialkylamide Group

The N,N-dimethylamide moiety is a critical pharmacophore, but its replacement with other groups can lead to analogs with different properties. Variations can include changing the alkyl substituents for larger or cyclic groups.

Synthetically, this is achieved by using different secondary amines during the amide bond formation step. Instead of dimethylamine (B145610), one could use diethylamine (B46881), pyrrolidine, piperidine, or morpholine (B109124) to react with an activated 2-(4-aminophenyl)acetic acid derivative (e.g., the acid chloride). This produces a range of N,N-disubstituted acetamide analogs.

A more complex example involves the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. chemscene.comcymitquimica.com In this structure, one of the methyl groups on the amide nitrogen is retained, while the other is replaced by a more complex substituent, and the acetamide methyl group is replaced with a 4-methylpiperazine ring. This type of analog is constructed in a stepwise manner, coupling the different fragments to build the final, complex amide structure. cymitquimica.com Another variation is the replacement of one alkyl group with an aryl group, leading to N-aryl, N-alkyl amides, such as the N-phenylacetamides synthesized from the condensation of 2-(4-hydroxyphenyl)acetic acid with various aromatic amines. researchgate.net

Table 3: Examples of N,N-Dialkylamide Group Variations
Amide TypeSynthetic ApproachExample StructureReference
N,N-DiethylamideUse of diethylamine in amidation2-(4-aminophenyl)-N,N-diethylacetamide biosynth.com
N-PhenylamideCondensation with an aromatic amine2-(4-Hydroxyphenyl)-N-phenylacetamide researchgate.net
N-Methyl-N-(piperazinylacetyl)Multi-step synthesis involving piperazineN-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide chemscene.comcymitquimica.com

Synthesis of Structurally Related Amides with Aminophenyl Groups

Beyond direct derivatization, a variety of structurally related amides featuring the aminophenyl group have been synthesized. These compounds may be isomers or have different arrangements of the core components. A prominent related compound is N-(4-aminophenyl) acetamide, an isomer of the parent structure where the acetyl group is directly attached to the aminophenyl nitrogen.

The synthesis of N-(4-aminophenyl) acetamide is a well-established process. researchgate.net It is typically prepared via the reduction of N-(4-nitrophenyl) acetamide. researchgate.netresearchgate.net This reduction is a crucial chemical transformation, often carried out using metals like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.netresearchgate.net The reaction converts the nitro group (-NO₂) into a primary amine (-NH₂), yielding the desired product. This compound serves as an important intermediate in the pharmaceutical and dye industries. researchgate.net

Another class of related amides are N-(4-aminophenyl)-substituted benzamides. These are synthesized by reacting 4-nitrobenzoyl chloride with various anilines to form nitro-amide intermediates. The subsequent reduction of the nitro group via catalytic hydrogenation yields the 4-amino-N-substituted benzamides. researchgate.net These synthetic routes illustrate the modular nature of amide synthesis, allowing for the creation of a broad family of compounds based on the aminophenyl scaffold.

Applications in Advanced Materials Science and Engineering

Monomer for Polymer Synthesis

The presence of two reactive amine functionalities makes 2-(4-aminophenyl)-N,N-dimethylacetamide a suitable monomer for step-growth polymerization, leading to the formation of high-performance polymers.

Incorporation into High-Performance Polyimides and Co-Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. scilit.comwikipedia.org

The diamine monomer, this compound, can be used in the synthesis of novel polyimides. Its aromatic nature contributes to the rigidity and thermal stability of the resulting polymer backbone. The general reaction for the formation of a polyimide from a diamine and a dianhydride is depicted below:

Step 1: Poly(amic acid) formation

Step 2: Imidization

n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-CO-Ar'-CO-NH-Ar-]n + 2n HCl (Diamine) (Diacid Chloride) (Polyamide)

x H₂N-Ar-NH₂ + y (OHC)z-Ar' → [(-N=CH-)zAr']y[Ar]x (Diamine) (Poly-aldehyde) (Imine-linked COF)

Catalytic Applications and Catalyst Design Research

Direct Catalytic Roles and Mechanisms (if any, as the compound itself)

Currently, there is a notable absence of scientific literature describing 2-(4-aminophenyl)-N,N-dimethylacetamide acting directly as a catalyst. While its structural component, N,N-dimethylacetamide (DMAc), can serve as a catalyst in various reactions such as cyclizations, halogenations, and alkylations, this is often attributed to its polar, aprotic nature and its ability to form complexes. atamanchemicals.comncats.io The specific catalytic activity of the title compound, however, has not been documented. Its bifunctional nature, possessing both a basic amine group and a polar amide, suggests a potential for organocatalysis, but this remains a hypothetical application requiring dedicated investigation.

Ligand Synthesis for Homogeneous and Heterogeneous Catalysis

The most promising application for this compound in catalysis is its use as a ligand in the synthesis of metal complexes. The presence of two potential coordination sites—the nitrogen atom of the primary amine and the oxygen atom of the amide carbonyl group—allows it to act as a chelating or bridging ligand.

The primary aromatic amine group on the phenyl ring is a well-established functional group for coordinating with a wide range of transition metals. This capability is fundamental to the field of coordination chemistry. The lone pair of electrons on the nitrogen atom can be donated to an empty d-orbital of a metal center, forming a stable coordinate bond. The formation of stable complexes with transition metals is a key attribute for ligands in catalysis. nih.gov Similar structures, such as those derived from 2-aminothiophenol (B119425) or o-phenylenediamine, readily form complexes with metals like copper, nickel, zinc, and cobalt, acting as bidentate ligands. nih.govresearchgate.net The amine functionality in this compound would be expected to exhibit similar metal-binding behavior, making it a viable candidate for ligand design.

The design of catalytically active metal complexes often relies on the precise electronic and steric environment provided by the surrounding ligands. By incorporating this compound as a ligand, it is possible to design novel catalysts. For instance, coordination with metals like palladium, ruthenium, rhodium, or copper could yield complexes with potential applications in cross-coupling reactions, hydrogenations, or oxidations. The N,N-dimethylacetamide moiety, while a weaker coordinating group than the primary amine, could influence the solubility, stability, and catalytic activity of the resulting metal complex. The synthesis of new chiral titanium(IV) and zirconium(IV) amides from chiral diamine-based ligands demonstrates the successful strategy of creating catalysts for processes like asymmetric hydroamination. rsc.org This principle could be extended to ligands like this compound to explore new catalytic systems.

Role as a Reactant or Promoter in Catalytic Organic Transformations

While no studies specifically report the use of this compound as a reactant in catalytic transformations, the extensive chemistry of its parent compound, N,N-dimethylacetamide (DMAc), provides a strong basis for its potential roles. DMAc is a versatile reagent capable of delivering various atomic and molecular fragments to a substrate under catalytic conditions. mdpi.com

The presence of the 4-aminophenyl substituent would undoubtedly modify the reactivity compared to DMAc, potentially enabling new transformations or altering reaction pathways. The primary amine could act as a directing group or participate in subsequent reaction steps. The table below summarizes the documented roles of DMAc as a reactant, which suggest potential, analogous reactivity for its aminophenyl derivative.

Fragment Donated by DMAcType of TransformationCatalyst/ConditionsReference
NMe₂ (Dimethylamino group)Amination of quinazolin-4(3H)-onesTsCl, t-BuOK mdpi.com
C=O (Carbonyl group)Carbonylation of C-H bondsNickel/Copper or Palladium/Silver mdpi.com
CH₂Domino reactions to form heterocyclesCopper catalyst, NaN₃ mdpi.com
C(O)NMe₂ (Carbamoyl group)Carbamoylation of alkenesNi(cod)₂, t-BuOOH nih.gov
Entire MoleculeAmidation of carboxylic acidsRuthenium catalyst mdpi.com

The aminophenyl group in this compound could itself be the reactive site, for example, in palladium-catalyzed Buchwald-Hartwig amination reactions, where it would serve as the amine coupling partner.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations involving this compound are absent from the literature due to the lack of established catalytic systems that employ it. However, a plausible mechanistic cycle can be proposed based on its potential role as a ligand.

Consider a hypothetical cross-coupling reaction catalyzed by a palladium complex bearing this compound as a ligand. The catalytic cycle would likely proceed through standard steps:

Oxidative Addition: The active Pd(0) complex would react with an aryl halide. The electronic properties of the aminophenyl ligand would influence the rate of this step.

Transmetalation: An organometallic reagent would transfer its organic group to the palladium center.

Reductive Elimination: The two organic fragments would couple and be eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. mit.edu

Throughout this cycle, the ligand would remain coordinated to the metal center, influencing its stability and reactivity. The N,N-dimethylacetamide tail could affect catalyst solubility in specific media and potentially interact with substrates or reagents. Should the compound act as a reactant, mechanistic studies would focus on how the C-C or C-N bonds of the acetamide (B32628) moiety are cleaved and how the resulting fragments are incorporated into the product, likely involving radical or single-electron transfer (SET) pathways, similar to those proposed for DMAc. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Elucidation

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-(4-aminophenyl)-N,N-dimethylacetamide in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the downfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the aromatic ring will produce a characteristic singlet. The N,N-dimethyl (-N(CH₃)₂) groups will also give rise to a singlet, and the protons of the primary amine (-NH₂) will appear as a broad singlet. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular formula.

¹H NMR Expected Chemical Shifts (ppm) ¹³C NMR Expected Chemical Shifts (ppm)
Aromatic Protons (C₆H₄)Carbonyl Carbon (C=O)
Methylene Protons (-CH₂-)Aromatic Carbons (C-NH₂, C-CH₂, CH)
Amine Protons (-NH₂)Methylene Carbon (-CH₂-)
N,N-Dimethyl Protons (-N(CH₃)₂)N,N-Dimethyl Carbons (-N(CH₃)₂)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group will give a strong absorption band around 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-N stretching vibrations of the amide and the aromatic amine will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the nitro group, if analyzing the precursor N,N-dimethyl-2-(4-nitrophenyl)acetamide, would also be a prominent feature. The combination of FTIR and Raman data allows for a more complete vibrational assignment.

Functional Group FTIR Active Vibrational Mode (cm⁻¹) Raman Active Vibrational Mode (cm⁻¹)
Amine (N-H Stretch)3300-3500Weak or inactive
Amide (C=O Stretch)1630-1680Strong
Aromatic (C=C Stretch)1450-1600Strong
Aromatic (C-H Stretch)3000-3100Strong
Methylene (C-H Stretch)2850-2960Moderate

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Molecular Ion Peak: In an HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This allows for the calculation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable structural information, confirming the connectivity of the different parts of the molecule. For this compound, key fragmentation pathways would likely involve cleavage of the amide bond, loss of the dimethylamino group, and fragmentation of the phenylacetamide backbone.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the main peak corresponding to the target compound is a key identifier, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography can also be used for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chromatographic Method Stationary Phase Mobile Phase/Carrier Gas Detection Method
HPLCC18 (Reversed-Phase)Acetonitrile/Water with modifierUV-Vis or Mass Spectrometry
GCCapillary column (e.g., DB-5)Helium or NitrogenFID or Mass Spectrometry

X-ray Diffraction for Solid-State Structure Determination

Mechanistic Biological Interactions Non Clinical, in Vitro Focus

Molecular Recognition and Binding Studies with Biological Macromolecules

No specific studies detailing the molecular recognition or binding of 2-(4-aminophenyl)-N,N-dimethylacetamide with biological macromolecules such as proteins or nucleic acids were identified.

Investigation of Charge-Transfer Complex Formation with Molecular Acceptors

There is no available research investigating the formation of charge-transfer complexes between this compound and known molecular acceptors.

Mechanistic Studies of Enzyme-Substrate or Enzyme-Inhibitor Interactions

No mechanistic studies on the interaction of this compound with enzymes, either as a substrate or an inhibitor, have been reported in the reviewed literature.

Cellular Uptake and Subcellular Localization Mechanisms (Mechanistic, Non-Toxicology Focus)

Specific mechanistic studies on the cellular uptake and subcellular localization of this compound are not available.

Future Research Directions and Perspectives

Exploration of Enantioselective Synthesis and Reactions

While derivatives of 4-aminophenylacetic acid have been synthesized for various applications, the exploration of stereochemistry related to this scaffold remains a nascent field. researchgate.net The development of enantioselective synthetic methods to produce chiral derivatives of 2-(4-aminophenyl)-N,N-dimethylacetamide is a crucial future direction. Asymmetric synthesis is of paramount importance, as the biological activity and material properties of chiral molecules are often highly dependent on their absolute configuration. mdpi.comrug.nl

Future work could focus on catalytic asymmetric synthesis, which offers an efficient route to optically active compounds. nih.gov For instance, dynamic kinetic resolution of α-stereogenic-β-formyl amides has been achieved using chiral phosphoric acids, representing a powerful method for generating β-amino acid derivatives with high stereocontrol. nih.gov Adapting such methodologies to the phenylacetic acid backbone of the target compound could enable the creation of novel chiral building blocks. Research into the asymmetric synthesis of related structures, such as tetrasubstituted α-aminophosphonic acid derivatives, highlights strategies that could be translated to this system, including diastereoselective and enantioselective approaches that establish stereocenters with high fidelity. mdpi.comrug.nl The resulting enantiomerically pure compounds could serve as valuable intermediates in pharmaceuticals or as chiral ligands in catalysis.

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of amides is a fundamental transformation in chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. nih.gov A major thrust in modern synthetic chemistry is the development of sustainable and atom-economical processes that minimize environmental impact. nih.govresearchgate.net Future research on this compound should prioritize the development of such green synthetic routes.

Atom-economical approaches to amide bond formation, which maximize the incorporation of atoms from reactants into the final product, are highly desirable. researchgate.netrsc.org This includes direct amidation reactions between carboxylic acids and amines that proceed with only the loss of water. nih.gov Catalytic methods, such as those using iron-substituted polyoxometalate catalysts, have shown promise for efficient and economical amidation without the need for additional bases or organic ligands. rsc.org Another innovative, atom-efficient strategy involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, which produces the desired amide with only volatile byproducts. researchgate.net Applying these principles to the synthesis of this compound from 4-aminophenylacetic acid and dimethylamine (B145610) would represent a significant improvement over classical routes, aligning with the principles of green chemistry. indexcopernicus.com

Rational Design of Next-Generation Advanced Materials

The molecular structure of this compound, featuring an aromatic amine and an amide group, provides a versatile platform for the rational design of advanced materials. The aromatic amine functionality is a common building block in organic electronic materials, suggesting that this compound could be a precursor for novel semiconductors, polymers, or dopants.

In the field of organic electronics, molecular dopants are critical for increasing charge carrier density and tuning the energy levels of semiconducting materials. tcichemicals.comtcichemicals.com The electron-donating nature of the aminophenyl group could be harnessed to design n-type dopants, which are essential for improving the performance and stability of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). stanford.eduresearchgate.net N-type doping involves the transfer of electrons from the dopant to the host material, a process that requires the dopant to have a low ionization energy. researchgate.net Future research could involve computational screening and synthetic modification of the this compound structure to optimize its electronic properties for efficient n-doping. researchgate.net Furthermore, the primary amine could be used as a reactive handle to incorporate the molecule into polymer backbones, leading to new materials with tailored thermal, mechanical, and electronic properties for a wide range of applications.

In-depth Mechanistic Insights into Complex Chemical and Biochemical Processes

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and predicting its behavior in complex systems. While specific mechanistic studies on this compound are limited, research on the parent solvent, N,N-dimethylacetamide (DMAc), provides a starting point for future investigations. DMAc can undergo oxidation to form reactive intermediates that act as a source for formaldehyde-related derivatives, a process that can lead to unexpected impurity formation in chemical syntheses. rsc.orgrsc.orgresearchgate.net

Future studies should aim to elucidate how the 4-aminophenyl substituent influences the reactivity of the N,N-dimethylacetamide moiety. Investigations could explore its stability under various reaction conditions and its potential to participate in or mediate chemical transformations. Advanced techniques such as transient absorption spectroscopy, kinetic analysis, and computational modeling can provide detailed insights into reaction pathways and the structures of intermediates. nih.gov From a biochemical perspective, understanding the metabolic fate of this compound is crucial if it is considered for biological applications. Potential metabolic pathways could involve N-demethylation or oxidation, processes that have been studied for DMAc. researchgate.nettaylorandfrancis.com In-depth mechanistic studies will be invaluable for optimizing synthetic applications and assessing the potential toxicological profile of the compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery by accelerating the design and optimization of molecules with desired properties. nih.govbpasjournals.com These computational tools can be powerfully applied to the future study of this compound and its derivatives.

Rational Design: ML models can guide the design of new derivatives for materials science applications by predicting how structural modifications would affect their electronic properties, facilitating the development of novel dopants or monomers. crimsonpublishers.com

Property Prediction: AI tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound and its analogues, which is a critical step in the early stages of drug discovery. crimsonpublishers.com

Synthesis Optimization: Machine learning can be used to predict the outcomes of chemical reactions, helping chemists to identify the most efficient and sustainable synthetic pathways. bpasjournals.com

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing experimental efforts on the most promising candidates and accelerating the innovation cycle. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-aminophenyl)-N,N-dimethylacetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-aminophenylacetic acid or a derivative. React with a haloformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form an activated intermediate .
  • Step 2 : Introduce dimethylamine via nucleophilic substitution. Use polar aprotic solvents (e.g., dimethylacetamide) to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most robust for characterizing this compound?

  • Techniques :

  • NMR : Confirm structure using 1^1H NMR (DMSO-d6, δ 2.95 ppm for N,N-dimethyl groups; δ 6.5–7.2 ppm for aromatic protons) and 13^{13}C NMR .
  • Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular weight (194.23 g/mol; expected [M+H]+^+ at m/z 195.1) .
  • FTIR : Identify amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How does solvent choice impact the solubility and stability of this compound?

  • Guidelines :

  • Solubility : High solubility in polar aprotic solvents (e.g., DMA, DMF) due to its amide moiety. Poor solubility in non-polar solvents (e.g., hexane) .
  • Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the acetamide group. Store under inert gas (N2_2) at 4°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting :

  • Side Reactions : Trace moisture can hydrolyze intermediates; use anhydrous conditions and molecular sieves .
  • Optimization : Vary reaction temperature (50–80°C) and base strength (e.g., K2_2CO3_3 vs. NaOH) to suppress byproducts like unreacted amines .
  • Quantitative Analysis : Compare yields via GC-MS or 1^1H NMR integration of crude mixtures .

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

  • Approaches :

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess ligand potential in coordination chemistry .
  • Molecular Dynamics : Simulate interactions with solvents (e.g., DMA) to optimize reaction media for catalysis or crystal engineering .

Q. What experimental designs evaluate the compound’s potential in polymer or pharmaceutical intermediates?

  • Pharmacological Screening :

  • Conduct SAR studies by modifying the 4-aminophenyl group. Test bioactivity against bacterial targets (e.g., folate pathway enzymes) .
    • Polymer Applications :
  • Use as a monomer in polyamide synthesis. Monitor thermal stability via TGA (decomposition onset >200°C expected) .

Q. How do steric and electronic effects of the N,N-dimethyl group influence its chemical behavior?

  • Steric Effects : The dimethyl group reduces nucleophilicity at the amide nitrogen, directing reactivity toward electrophilic aromatic substitution at the 4-aminophenyl ring .
  • Electronic Effects : Electron-donating dimethyl groups stabilize the amide bond, enhancing resistance to hydrolysis compared to unsubstituted acetamides .

Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H303+H313+H333) .
  • Data Interpretation : Cross-reference spectral data with CAS Common Chemistry (CAS 81709-36-6) to validate results .

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Reactant of Route 1
Reactant of Route 1
2-(4-aminophenyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminophenyl)-N,N-dimethylacetamide

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